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Compound of Interest

Compound Name: Synephrine hemitartrate

Cat. No.: B086740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular effects of p-synephrine

with other sympathomimetic amines, supported by experimental data. The evidence presented

herein substantiates the claim that p-synephrine, at commonly used doses, does not produce

the significant cardiovascular stimulant effects associated with compounds like ephedrine and

norepinephrine.

Comparative Analysis of Cardiovascular Effects
Numerous human clinical trials have investigated the cardiovascular safety profile of p-

synephrine. The data consistently demonstrates a lack of significant impact on heart rate and

blood pressure, particularly when compared to other stimulants.

Human Clinical Trial Data
The following tables summarize the key findings from randomized, placebo-controlled clinical

trials.

Table 1: Effects of p-Synephrine on Cardiovascular Parameters in Healthy Adults
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Study &
Dosage

Heart Rate
(HR)

Systolic
Blood
Pressure
(SBP)

Diastolic
Blood
Pressure
(DBP)

Electrocardi
ogram
(ECG)

Adverse
Events

Shara et al.

[1] 49 mg p-

synephrine

No significant

changes

No significant

changes

Small

decrease (4.5

mmHg) at 60

min

No significant

changes

No adverse

effects

reported

Ratamess et

al.[2] 103 mg

p-synephrine

No significant

differences

No significant

effect

Significantly

lower than

other trials at

1 & 2 hours

Not Assessed Not Assessed

Kaats et al.[3]

[4] 98 mg/day

for 60 days

No adverse

effects

observed

No adverse

effects

observed

No adverse

effects

observed

Not Assessed

No adverse

effects

observed

Study in 18

subjects[3] 49

mg p-

synephrine

No significant

changes
Not specified

Small,

clinically

insignificant

decrease at

60 min

No significant

changes

No adverse

effects

reported

Study with p-

synephrine

HCl[5] 3

mg/kg body

weight

No effect at

rest

No effect at

rest
Not specified Not specified Not specified

Table 2: Comparative Effects of p-Synephrine, Caffeine, and Their Combination
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Study & Treatment
Groups

Heart Rate (HR)
Systolic Blood
Pressure (SBP)

Diastolic Blood
Pressure (DBP) &
Mean Arterial
Pressure (MAP)

Ratamess et al.[2]

No differences

observed between

any groups.

Significantly increased

in high-caffeine and

high-caffeine + p-

synephrine groups in

the second hour.

DBP in p-synephrine

group was

significantly lower

than other trials. MAP

was significantly lower

in the p-synephrine

group compared to

caffeine and

combination groups.

- 103 mg p-synephrine

(S)

- 240 mg caffeine (LC)

- 233 mg caffeine +

104 mg p-synephrine

(LC+S)

- 325 mg caffeine

(HC)

- 337 mg caffeine + 46

mg p-synephrine

(HC+S)

- Placebo

The addition of p-synephrine to caffeine did not augment the cardiovascular effects of

caffeine[2][6]. Studies on bitter orange extract, where p-synephrine is the primary active

compound, also support these findings, showing minimal to no effects on heart rate and blood

pressure[7][8].

Experimental Protocols
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The following are summaries of the methodologies employed in key clinical trials that

demonstrate the cardiovascular safety of p-synephrine.

Randomized, Placebo-Controlled, Cross-Over Clinical
Trial (Shara et al.)[1]

Objective: To assess the cardiovascular effects of a bitter orange extract containing 49 mg of

p-synephrine.

Subjects: 18 healthy individuals (9 men, 9 women).

Design: A double-blind, placebo-controlled, cross-over study.

Procedure:

Subjects were administered either the p-synephrine-containing extract or a placebo.

Heart rate, blood pressure, and electrocardiograms were measured at baseline and at 30,

60, 90 minutes, and 2, 4, 6, and 8 hours post-ingestion.

Blood samples were collected at baseline, 2 hours, and 8 hours to measure serum

chemistries, blood cell counts, and p-synephrine levels.

Outcome Measures: The primary outcomes were changes in heart rate, systolic and diastolic

blood pressure, and ECG readings.

Placebo-Controlled, Double-Blind Study on p-
Synephrine and Caffeine (Ratamess et al.)[2]

Objective: To examine the acute cardiovascular responses to p-synephrine alone and in

combination with caffeine.

Subjects: 16 healthy individuals.

Design: A placebo-controlled, double-blind study.

Procedure:
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Subjects were randomly assigned to one of six treatment groups: p-synephrine only (103

mg), low caffeine (240 mg), low caffeine + p-synephrine (233 mg + 104 mg), high caffeine

(325 mg), high caffeine + p-synephrine (337 mg + 46 mg), or placebo.

Subjects remained in a quiet seated position for 3 hours.

Heart rate and blood pressure were measured throughout this period.

Outcome Measures: The primary outcomes were changes in heart rate, systolic blood

pressure, diastolic blood pressure, and mean arterial pressure.

Signaling Pathways and Mechanism of Action
The lack of significant cardiovascular effects of p-synephrine can be attributed to its unique

adrenergic receptor binding profile. Unlike other sympathomimetic amines, p-synephrine has a

low affinity for the adrenergic receptors that primarily regulate heart rate and blood pressure.

Adrenergic Receptor Binding
p-Synephrine: Exhibits very weak binding to α-1, α-2, β-1, and β-2 adrenergic receptors[9]

[10][11]. These receptors are primarily responsible for increasing heart rate and blood

pressure[4][6]. Instead, p-synephrine shows a higher affinity for β-3 adrenergic receptors,

which are predominantly involved in lipolysis and thermogenesis[6].

Ephedrine and Norepinephrine: These compounds strongly bind to α and β-1/β-2 adrenergic

receptors, leading to potent cardiovascular stimulation[9][12].

m-Synephrine (Phenylephrine): This isomer of p-synephrine also has a strong affinity for α-1

adrenergic receptors, resulting in significant vasoconstriction and increased blood

pressure[10].

The structural differences between these molecules, though subtle, lead to markedly different

pharmacological effects[13].
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Adrenergic receptor binding profiles and effects.

Experimental Workflow for Cardiovascular Safety
Assessment
The following diagram illustrates a typical workflow for a clinical trial assessing the

cardiovascular effects of a substance like p-synephrine.
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Clinical trial workflow for cardiovascular assessment.
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Conclusion
The available scientific literature, including numerous human clinical studies, strongly supports

the position that p-synephrine is devoid of significant cardiovascular stimulant effects at doses

commonly found in dietary supplements. Its primary mechanism of action through β-3

adrenergic receptors differentiates it from other sympathomimetic amines that exert their

effects through β-1 and β-2 adrenergic agonism, which directly impact cardiovascular function.

The data indicates that p-synephrine does not increase heart rate or blood pressure, and its

safety profile is not altered when co-administered with caffeine. These findings are crucial for

the informed development and assessment of products containing p-synephrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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